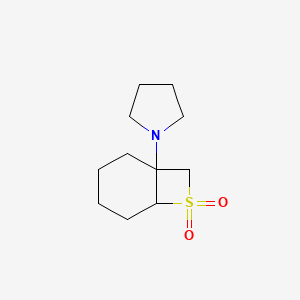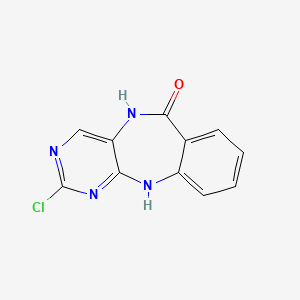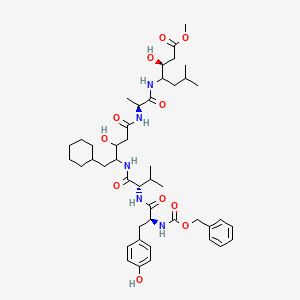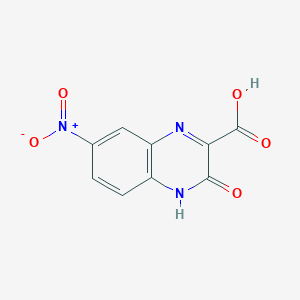
7-Nitro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-nitro-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its versatile applications in pharmaceuticals and industrial chemistry . The compound has a unique structure featuring a quinoxaline ring with nitro and carboxylic acid functional groups, making it a valuable scaffold in drug discovery and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . This reaction can be catalyzed by various agents, including transition metals and metal-free ionic liquids . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity . Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also being adopted to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-nitro-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate . The reactions are typically carried out in solvents such as ethanol or methanol under controlled temperatures .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which have been studied for their potential antimicrobial, anticancer, and anti-inflammatory activities .
Scientific Research Applications
7-nitro-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 7-nitro-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
Uniqueness
What sets 7-nitro-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid apart from these similar compounds is its specific functional groups, which confer unique chemical reactivity and biological activity . The presence of both nitro and carboxylic acid groups allows for a diverse range of chemical modifications and applications .
Properties
CAS No. |
25652-35-1 |
|---|---|
Molecular Formula |
C9H5N3O5 |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
7-nitro-3-oxo-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H5N3O5/c13-8-7(9(14)15)10-6-3-4(12(16)17)1-2-5(6)11-8/h1-3H,(H,11,13)(H,14,15) |
InChI Key |
OWAUKGQRJRKCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


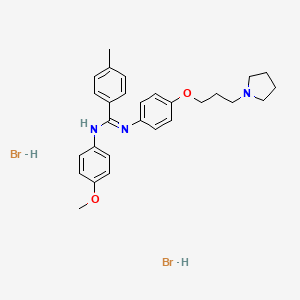

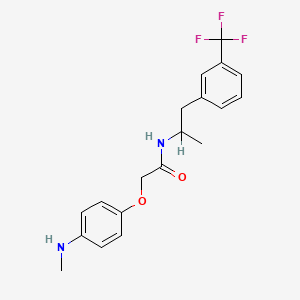
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

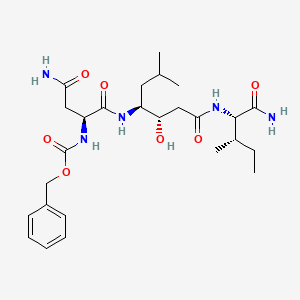
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)




